REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].[F:4][C:5]([F:13])([F:12])[C:6]([O:8][CH2:9][CH2:10]Cl)=[O:7]>O1CCCC1>[CH3:1][O:2][C:6]1([C:5]([F:13])([F:12])[F:4])[O:8][CH2:9][CH2:10][O:7]1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17.7 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCCCl)(F)F
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise
|
Type
|
TEMPERATURE
|
Details
|
to warm with precipitation commencing at about 10°
|
Type
|
CUSTOM
|
Details
|
ensuing to 35°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintain below 35° until the exotherm
|
Type
|
FILTRATION
|
Details
|
Filtration and fractionation of the filtrate
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1(OCCO1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: PERCENTYIELD | 43% | |
YIELD: CALCULATEDPERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |